molecular formula C22H26FN3O5S B583909 ent-Rosuvastatin Lactone CAS No. 615263-62-2

ent-Rosuvastatin Lactone

Cat. No. B583909
CAS RN: 615263-62-2
M. Wt: 463.524
InChI Key: SOEGVMSNJOCVHT-RJCHQFKYSA-N
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Description

“ent-Rosuvastatin Lactone” is a compound related to Rosuvastatin, a medication used to lower cholesterol levels . The chemical name of “ent-Rosuvastatin Lactone” is N- (4- (4-Fluorophenyl)-5- ((E)-2- ((2R,4S)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide . It belongs to the class of organic compounds known as phenylpyrimidines .


Synthesis Analysis

The synthesis of “ent-Rosuvastatin Lactone” and its related compounds involves complex chemical reactions . A key step in the development of medicinal products like “ent-Rosuvastatin Lactone” is the research and validation of selective and sensitive analytical methods for the control of impurities from synthesis and degradation .


Molecular Structure Analysis

The molecular formula of “ent-Rosuvastatin Lactone” is C22H26FN3O5S . Its average mass is 463.522 Da and its monoisotopic mass is 463.157715 Da .

Mechanism of Action

As a statin medication, Rosuvastatin, and by extension “ent-Rosuvastatin Lactone”, works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis .

properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEGVMSNJOCVHT-RJCHQFKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901099948
Record name rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

615263-62-2
Record name rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615263-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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